molecular formula C10H12N2O2 B1462135 Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate CAS No. 1019599-43-9

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B1462135
CAS No.: 1019599-43-9
M. Wt: 192.21 g/mol
InChI Key: FIJYPILPCPEDLF-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a chemical compound provided for research use. It is offered with the catalog number 24-sc-353984, available in sizes such as 250 mg. This product is designated For Research Use Only and is not intended for Diagnostic or In Vivo Applications . The 2,3-dihydroindole scaffold is a structure of interest in medicinal chemistry. Research on analogous compounds indicates that this core structure is found in molecules investigated for a range of biological activities. For instance, related 2,3-dihydro-1H-indene-5-carboxamide derivatives have been explored as potent and selective inhibitors of the discoidin domain receptor 1 (DDR1), a kinase target implicated in cancer and fibrosis . Furthermore, other 2,3-dihydroindole derivatives have been synthesized as promising agents with neuroprotective and antioxidant properties, and as precursors for the synthesis of analogs of biologically active molecules like melatonin . The specific research applications and mechanistic action of this compound remain a subject for further investigation by the scientific community.

Properties

IUPAC Name

methyl 5-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)12-5-4-7-6-8(11)2-3-9(7)12/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJYPILPCPEDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019599-43-9
Record name methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Strategy

The synthesis typically starts from indoline or substituted indoline derivatives, followed by selective introduction of the amino group at the 5-position and esterification at the nitrogen. The synthetic challenge lies in achieving regioselective substitution and maintaining the integrity of the indoline ring.

Common Synthetic Methodologies

Step Description Reagents/Conditions Notes
1 Starting from indoline or 5-nitroindoline Commercially available or synthesized via reduction of 5-nitroindole Nitro group serves as precursor to amino group
2 N-Carboxylation via methyl chloroformate or methyl ester introduction Reaction with methyl chloroformate under basic conditions or via carbamate formation Protects nitrogen and introduces methyl carboxylate
3 Reduction of nitro group to amino group Catalytic hydrogenation (H2, Pd/C) or chemical reduction (SnCl2, Fe/HCl) Converts 5-nitro to 5-amino group
4 Purification and isolation Chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) Ensures high purity product

This route is widely reported due to the availability of starting materials and the efficiency of catalytic reductions.

Example: Tscherniac-Einhorn Reaction Adaptation

One documented method involves the Tscherniac-Einhorn reaction, where indoline reacts with reagents such as 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid, followed by hydrolysis to introduce the amino group at the 5-position, and subsequent methylation to form the methyl carboxylate ester.

Detailed Synthetic Procedure Example

Step Reagents Conditions Yield (%) Remarks
Indoline N-carboxylation Methyl chloroformate, base (e.g., triethylamine) Room temperature, 2-4 hours 70-80% Formation of methyl indoline-1-carboxylate
5-Nitro group introduction Nitration with HNO3/H2SO4 mixture Controlled temperature (0-5 °C) 60-75% Regioselective nitration at 5-position
Nitro reduction H2, Pd/C catalyst, ethanol solvent Room temperature to reflux, 4-6 hours 85-90% Conversion to 5-amino derivative
Purification Silica gel chromatography Gradient elution (0-20% ethyl acetate in hexane) - Product purity >98% confirmed by HPLC and NMR

Industrial and Scale-Up Considerations

Industrial synthesis typically optimizes reaction parameters for yield, purity, and cost-effectiveness. Continuous flow reactors have been employed to improve reaction control and scalability, especially for reduction steps and esterification reactions. Automation platforms facilitate reproducibility and reduce batch-to-batch variability.

Analytical Characterization During Preparation

The following analytical techniques are essential to confirm the structure and purity of the compound throughout the preparation:

Technique Purpose Key Observations
¹H Nuclear Magnetic Resonance (NMR) Structural confirmation Aromatic protons at δ 7.2–7.5 ppm; methyl ester singlet at δ ~3.7 ppm; amino protons broad signals
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 191.23 (M⁺)
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >98% using C18 column with acetonitrile/water gradient
Infrared Spectroscopy (IR) Functional group identification Characteristic N–H stretching (~3300 cm⁻¹), ester C=O stretch (~1735 cm⁻¹)

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Range Advantages Limitations
N-Carboxylation + Nitro Reduction Indoline or 5-nitroindoline Methyl chloroformate, H2/Pd-C Esterification, catalytic reduction 60-90% overall High regioselectivity, well-established Requires handling of nitrating agents
Tscherniac-Einhorn Reaction Indoline 2-(Hydroxymethyl)isoindoline-1,3-dione, H2SO4 Condensation, hydrolysis Moderate Direct amino group introduction Acidic conditions may cause side reactions
Continuous Flow Synthesis (Industrial) Indoline derivatives Optimized reagents and catalysts Flow esterification and reduction High Scalable, reproducible Requires specialized equipment

Research Findings and Optimization Notes

  • Temperature Control: Maintaining reaction temperatures between 0–5 °C during nitration prevents over-substitution and degradation.
  • Catalyst Selection: Pd/C is preferred for selective nitro group reduction without affecting the methyl ester.
  • Purification: Gradient chromatography is essential to separate closely related impurities and achieve >98% purity.
  • Solvent Choice: Ethanol or methanol are commonly used solvents for reduction steps due to compatibility and ease of removal.
  • Yield Improvement: Use of stoichiometric control and slow addition of reagents improves overall yield and reduces side products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitro-substituted indoles .

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate features an indole core with an amino group and a carboxylate ester. Various synthetic routes are available for its preparation, including:

  • Tscherniac-Einhorn reaction : This method involves the reaction of indoline with specific reagents to introduce the amino and carboxylate groups.
  • Optimization for industrial production : Large-scale synthesis often employs continuous flow reactors to enhance yield and purity.

Chemistry

This compound serves as a building block in the synthesis of more complex indole derivatives. Its unique functional groups allow for various chemical modifications, making it a valuable precursor in organic synthesis.

Biology

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Studies have demonstrated that this compound can inhibit viral replication by targeting specific viral enzymes.
  • Anticancer Properties : In vitro studies have shown that the compound can significantly reduce colony formation in cancer cell lines and increase apoptosis rates. For instance, in pancreatic cancer cell lines, it demonstrated strong potency with IC50 values indicating effective inhibition of cell growth.
  • Antimicrobial Activity : The compound has shown promising results against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) recorded at 0.98 μg/mL.

Medicine

The therapeutic potential of this compound is under investigation for various diseases. Its mechanisms of action may involve modulation of specific molecular targets or pathways relevant to disease processes.

Data Tables

Activity Description Reference
AntiviralInhibits viral replication by targeting viral enzymes
AnticancerReduces colony formation in pancreatic cancer cells
AntimicrobialExhibits MIC of 0.98 μg/mL against MRSA

Case Study 1: Anticancer Efficacy

A study involving pancreatic cancer cell lines treated with this compound reported a significant reduction in colony formation and increased apoptosis rates. The compound's IC50 values indicated strong potency against cancer cells compared to non-cancerous cells.

Case Study 2: Antimicrobial Testing

In antimicrobial assays, this compound exhibited an MIC of 0.98 μg/mL against MRSA. This highlights its potential as a novel treatment option for resistant bacterial strains.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .

Comparison with Similar Compounds

Substituent Variations: Ester Groups

Compound Molecular Formula Molecular Weight Substituents Key Features
Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate C₁₀H₁₂N₂O₂ 192.09 Methyl ester (-COOCH₃), NH₂ Compact CCS (140–151 Ų)
tert-Butyl 5-aminoindoline-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 tert-Butyl ester (-COOC(CH₃)₃) Bulkier ester group; higher lipophilicity
1-Methyl-1H-indole-5-carboxylic acid C₁₀H₉NO₂ 175.18 Carboxylic acid (-COOH), CH₃ Acidic functionality; mp 221–223°C

Key Observations :

  • Conversion to the carboxylic acid () introduces pH-dependent solubility and hydrogen-bonding capacity.

Ring System Modifications

Compound Core Structure Functional Groups Biological Relevance
This compound Partially saturated indole Ester, NH₂ Unknown; indole scaffolds often target kinases
Methyl 1-methyl-β-carboline-3-carboxylate Tetrahydro-β-carboline Ester, CH₃ Neuroactive properties (e.g., MAO inhibition)
5-Amino-2,3-dihydro-1,4-phthalazinedione Phthalazinedione NH₂, diketone Immunomodulatory applications

Key Observations :

  • Phthalazinedione () lacks the indole ring but shares amino and heterocyclic motifs, suggesting divergent bioactivity.

Salt Forms and Derivatives

Compound Salt Form Molecular Weight Solubility Implications
This compound Free base 192.09 Moderate polarity
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride Hydrochloride 227.69 Enhanced aqueous solubility
1H-Isoindole-5-carboxylic acid methyl ester hydrochloride Hydrochloride 215.67 Ionic form improves crystallinity

Key Observations :

  • Hydrochloride salts () improve solubility and stability, critical for pharmaceutical formulations.

Biological Activity

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a notable indole derivative recognized for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

This compound exhibits a broad spectrum of biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic

These activities are primarily attributed to the compound's ability to interact with various molecular targets, influencing biochemical pathways and cellular functions.

The mechanism of action for this compound involves several key interactions:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and potential therapeutic effects against various diseases.
  • Cell Signaling Modulation : It influences cell signaling pathways, which can alter gene expression and cellular metabolism. This modulation can result in apoptosis in cancer cells or enhanced immune responses against infections .
  • Receptor Binding : this compound may bind to specific receptors, thereby modulating their activity and leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines. In laboratory experiments, the compound demonstrated a dose-dependent inhibition of cell growth in A549 lung cancer cells and other rapidly dividing tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits low minimum inhibitory concentrations (MIC) against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibacterial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production in activated immune cells. This suggests its utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerDose-dependent growth inhibition
AntimicrobialLow MIC against MRSA
Anti-inflammatoryReduced cytokine production
MechanismDescriptionReference
Enzyme InhibitionInhibits enzymes in inflammatory pathways
Cell Signaling ModulationAlters gene expression and cellular metabolism
Receptor BindingModulates activity of specific receptors

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation, administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.